
Hydroxyphenylacetylene
Overview
Description
Hydroxyphenylacetylene refers to a class of organic compounds characterized by a phenyl group substituted with a hydroxyl (-OH) group and an acetylene (C≡C) moiety. The general structure is HC≡C-C₆H₄-OH, with variations in the position of the hydroxyl group (e.g., para-, meta-, or ortho-substitution). This compound is notable for its dual reactivity: the acetylene group participates in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), while the hydroxyl group enables hydrogen bonding and further functionalization .
Synthesis: and describe the synthesis of 2,3,5,6-tetrafluoro-4-hydroxyphenylacetylene via modified procedures for alkene analogues, using reagents such as CuI and diisopropylethylamine in acetonitrile. The compound is often utilized without purification in synthetic workflows .
Applications: this compound derivatives are critical in medicinal chemistry, particularly in probing protein-ligand interactions (e.g., galectin-3 binding studies) and as intermediates in natural product synthesis (e.g., phenylpropanoid derivatives in Rhodiola crenulata) . Its oxidation behavior has also been studied, with implications for stability and reactivity .
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 4-hydroxyphenylacetylene derivatives, and how can experimental reproducibility be ensured?
- Methodological Answer : A common synthesis involves Sonogashira coupling or dehydrohalogenation of halogenated precursors. For example, 2,3,5,6-tetrafluoro-4-hydroxyphenylacetylene was synthesized via a modified procedure involving palladium-catalyzed cross-coupling, followed by purification via column chromatography . To ensure reproducibility:
- Document reaction conditions (temperature, solvent, catalyst loading).
- Provide NMR (¹H/¹³C) and mass spectrometry (MS) data for intermediates and final products.
- Include purity criteria (e.g., ≥95% by HPLC) and spectral matches with literature .
Q. What analytical techniques are critical for characterizing hydroxyphenylacetylene derivatives?
- Methodological Answer : Essential techniques include:
- NMR Spectroscopy : Confirm regiochemistry and monitor reaction progress (e.g., aromatic proton shifts in ¹H NMR).
- FT-IR : Detect acetylene C≡C stretching (~2100–2260 cm⁻¹).
- Mass Spectrometry : Validate molecular weight (e.g., HRMS for exact mass).
- X-ray Crystallography : Resolve ambiguous structural features (if crystalline) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation risks.
- Store in airtight containers under inert gas (e.g., N₂) to prevent degradation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound derivatives for catalysis applications?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to model frontier molecular orbitals (HOMO/LUMO) and assess electron-withdrawing/donating effects of substituents.
- Validate predictions with experimental UV-Vis spectra and electrochemical data (e.g., cyclic voltammetry) .
Q. What strategies resolve contradictions in reported reaction yields for this compound-based coupling reactions?
- Methodological Answer :
- Compare solvent polarity (e.g., DMF vs. THF) and catalyst systems (e.g., Pd(PPh₃)₄ vs. CuI/ligand).
- Analyze side reactions (e.g., Glaser coupling) via TLC monitoring and isolate intermediates.
- Report yield variability with error margins and statistical significance tests (e.g., t-tests) .
Q. How do steric and electronic effects of para-substituents influence the reactivity of this compound in click chemistry?
- Methodological Answer :
- Design a series of derivatives with varying substituents (e.g., -F, -NO₂, -OMe).
- Measure reaction kinetics (e.g., rate constants for azide-alkyne cycloaddition) under controlled conditions.
- Correlate Hammett parameters (σ) with activation energies to quantify electronic effects .
Q. What experimental controls are essential to validate the stability of this compound under varying storage conditions?
- Methodological Answer :
- Conduct accelerated degradation studies at elevated temperatures (40–60°C) and humidity levels.
- Monitor decomposition via HPLC and track acetylene loss via IR spectroscopy.
- Compare argon vs. air atmospheres to assess oxidative stability .
Q. Data Analysis and Reproducibility
Q. How should researchers address discrepancies in spectroscopic data for this compound derivatives across studies?
- Methodological Answer :
- Cross-validate spectra with independent synthetic batches.
- Use deuterated solvents with consistent purity grades to eliminate solvent-shift artifacts.
- Publish raw spectral data in supplementary materials for peer review .
Q. What statistical frameworks are appropriate for analyzing structure-activity relationships (SAR) in this compound-based inhibitors?
- Methodological Answer :
- Apply multivariate regression to correlate substituent properties (e.g., logP, polar surface area) with bioactivity.
- Use principal component analysis (PCA) to reduce dimensionality in datasets with >3 variables .
Q. How can researchers optimize reaction scalability while maintaining regioselectivity in this compound synthesis?
Comparison with Similar Compounds
Below is a comparative analysis of hydroxyphenylacetylene with structurally or functionally related alkynes:
Table 1: Comparative Properties of this compound and Analogues
Properties
Molecular Formula |
C8H6O |
---|---|
Molecular Weight |
118.13 g/mol |
IUPAC Name |
2-phenylethynol |
InChI |
InChI=1S/C8H6O/c9-7-6-8-4-2-1-3-5-8/h1-5,9H |
InChI Key |
YQAWCLBKYKTVHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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